

# human metabolism and excretion of diisononyl adipate.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diisononyl adipate*

Cat. No.: *B167168*

[Get Quote](#)

An In-depth Technical Guide on the Human Metabolism and Excretion of **Diisononyl Adipate** (DINA)

## Introduction

**Diisononyl adipate** (DINA) is a plasticizer utilized in the manufacturing of Polyvinyl Chloride (PVC) products, serving as an alternative to regulated phthalate plasticizers.[\[1\]](#)[\[2\]](#) As with any compound intended for widespread use in consumer products, a thorough understanding of its metabolic fate in humans is crucial for accurate exposure and risk assessment. This technical guide provides a comprehensive overview of the current scientific understanding of DINA's metabolism and excretion in humans, with a focus on quantitative data and experimental methodologies.

## Metabolism of Diisononyl Adipate

The metabolism of DINA in humans begins with the hydrolysis of its ester bonds.[\[3\]](#) This initial step cleaves the diester into monoester metabolites and ultimately leads to the formation of adipic acid and isononyl alcohol.[\[3\]](#) However, the primary specific metabolites identified in human urine are not the simple monoester, but rather its oxidized derivatives.

Based on the known metabolism of structurally similar adipates and phthalates, the key urinary metabolites of DINA are formed through oxidative processes on the isononyl side chain.[\[1\]](#)[\[2\]](#) The three main specific, oxidized monoester metabolites that have been identified and quantified are:

- mono(hydroxy-isonyl) adipate (OH-MINA)
- mono(oxo-isonyl) adipate (oxo-MINA)
- mono(carboxy-isoctyl) adipate (cx-MIOA)

OH-MINA has been identified as the major specific urinary metabolite of DINA.[1][2][3] It is important to note that while adipic acid is expected to be a major, ultimate breakdown product of DINA metabolism, its lack of specificity and high background concentrations in the general population render it unsuitable as a biomarker for DINA exposure.[1] Phase two metabolic processes, such as glucuronidation, are also anticipated, though not explicitly detailed in the primary studies.[2]



[Click to download full resolution via product page](#)

Diagram 1: Postulated human metabolism pathways of DINA.

## Urinary Excretion of DINA Metabolites

Following oral administration, DINA is rapidly metabolized, and its specific oxidized monoester metabolites are quickly excreted in the urine.[1][2] In a human dosing study, all three specific metabolites (OH-MINA, oxo-MINA, and cx-MIOA) appeared rapidly in urine, reaching their maximum concentrations at approximately 1.4 to 2.3 hours post-dose.[1][2]

Despite the rapid appearance, the overall urinary excretion fractions (FUEs) for these specific metabolites are quite low.[1] The sum of the FUEs for OH-MINA, oxo-MINA, and cx-MIOA was found to be less than or equal to 0.034% of the administered oral dose.[1] This suggests that a

major portion of the DINA dose is likely excreted as non-specific metabolites, such as adipic acid.[1][2]

OH-MINA is the most abundant of the three specific metabolites, demonstrating consistent urinary excretion fractions across individuals.[1][2][3] The lower abundance of oxo-MINA and cx-MIOA makes them less sensitive, but still specific, biomarkers of DINA exposure.[2][3]

## Quantitative Data Summary

The following tables summarize the quantitative data from a human oral dosing study of DINA.

Table 1: Dosage and Subject Information

| Parameter                   | Value                       | Reference           |
|-----------------------------|-----------------------------|---------------------|
| <b>Number of Volunteers</b> | <b>3 (2 female, 1 male)</b> | <a href="#">[1]</a> |
| Age Range                   | 25 - 37 years               | <a href="#">[1]</a> |
| Body Weight Range           | 67 - 86 kg                  | <a href="#">[1]</a> |
| Administered Dose           | Single oral dose of ~10 mg  | <a href="#">[1]</a> |

| Individual Dose Range | 113 - 145 µg/kg body weight |[\[1\]\[2\]](#) |

Table 2: Urinary Excretion Kinetics and Concentrations of DINA Metabolites

| Metabolite | Mean Urinary Excretion Fraction (FUE) | FUE Range                                   | Peak Concentration Time (post-dose) | Maximum Urinary Concentration    |
|------------|---------------------------------------|---------------------------------------------|-------------------------------------|----------------------------------|
| OH-MINA    | ~0.022%                               | 0.020 - 0.023%<br><a href="#">[1][2][3]</a> | 1.4 - 2.3 h <a href="#">[1][2]</a>  | 23.1 µg/L <a href="#">[1][2]</a> |
| oxo-MINA   | 0.003% <a href="#">[2][3]</a>         | Not specified                               | 1.4 - 2.3 h <a href="#">[1][2]</a>  | 2.87 µg/L <a href="#">[1][2]</a> |

| cx-MIOA | 0.009%[\[2\]\[3\]](#) | Not specified | 1.4 - 2.3 h[\[1\]\[2\]](#) | 9.83 µg/L[\[1\]\[2\]](#) |

# Experimental Protocols

The data presented were generated from a controlled human dosing study. The methodologies employed are detailed below.

## Dosing Study Protocol

- Subjects: Three healthy German volunteers (2 females, 1 male), aged 25 to 37, with body weights ranging from 67 to 86 kg, participated in the study.[1] All volunteers had no known occupational exposure to DINA.[1]
- Dose Administration: Each volunteer received a single oral dose of approximately 10 mg of DINA ( $\geq 99.5\%$  purity).[1] This resulted in individual doses between 113 to 145  $\mu\text{g}/\text{kg}$  of body weight.[1][2]
- Sample Collection: Over a period of 48 hours post-dose, each volunteer collected individual, full-volume urine samples.[1] A total of 23 to 29 samples were collected per volunteer.[1]

## Analytical Chemistry Protocol

- Method: A newly developed online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) was used for the analysis.[1][2] The method utilized isotope dilution for quantification.[1][2]
- Chemicals and Standards: **Diisononyl adipate** ( $\geq 99.5\%$  ) was provided by BASF SE.[1] Analytical standards for the metabolites (OH-MINA, oxo-MINA, cx-MIOA) and their corresponding  $^{13}\text{C}_6$ -labeled analogs were custom synthesized.[1]
- Sample Preparation: The protocol for analyzing phthalate metabolites, which is analogous, typically involves thawing frozen urine samples, spiking with an internal standard solution containing isotopically labeled analogs, and enzymatic deconjugation using  $\beta$ -glucuronidase to measure total (free plus conjugated) metabolites.[4][5] This is followed by an extraction step, often solid-phase extraction (SPE), to concentrate the analytes and remove interferences.[4]
- Instrumentation: The analysis was performed using high-performance liquid chromatography (HPLC) for separation, coupled to a triple quadrupole mass spectrometer for detection.[4][5]

The mass spectrometer operates with an electrospray ionization (ESI) source in negative ion mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.[\[4\]](#)

- Quantification: Calibration curves were generated using standards of known concentrations. The metabolites in the urine samples were quantified by isotope dilution using the peak area ratios of the native analyte to its corresponding labeled internal standard.[\[4\]](#) The limits of quantification (LOQs) for the DINA metabolites were between 0.3 and 0.6 µg/L.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Diagram 2: Workflow for DINA metabolism and excretion study.

## Conclusion

The human metabolism of **diisobutyl adipate** is characterized by rapid oxidation of the isobutyl side chain, leading to the formation of specific monoester metabolites: OH-MINA, oxo-MINA, and c<sub>x</sub>-MIOA. These metabolites are quickly eliminated through urine, with peak concentrations occurring within a few hours of exposure.[1][2] However, only a very small fraction of the parent compound is excreted as these specific metabolites, with OH-MINA being the most prominent.[1][3] The development of sensitive analytical methods, such as online-SPE-LC-MS/MS, allows for the quantification of these biomarkers, providing valuable tools for the objective assessment of human exposure to DINA.[1][2] In a pilot study of German adults without known DINA exposure, these metabolites were not detectable, suggesting that current general population exposure levels are below what can be measured with the developed methods.[1][2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisobutyl adipate (DINA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diisobutyl Adipate (DINA) [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative Metabolites of Diisobutyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [human metabolism and excretion of diisobutyl adipate.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167168#human-metabolism-and-excretion-of-diisobutyl-adipate>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)